Buspirone EP Impurity J

Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

Buspirone EP Impurity J is a designated European Pharmacopoeia reference impurity of the anxiolytic drug Buspirone. Chemically identified as 4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate , this compound is also known as the Buspirone Open Ring Spirodimer Impurity per USP nomenclature.

Molecular Formula C34H52N6O5
Molecular Weight 624.8 g/mol
Cat. No. B13429099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuspirone EP Impurity J
Molecular FormulaC34H52N6O5
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC(=O)CC3(CCCC3)CC(=O)NCCCCN4CCN(CC4)C5=NC=CC=N5
InChIInChI=1S/C34H52N6O5/c41-28(35-14-5-6-17-38-19-21-39(22-20-38)32-36-15-9-16-37-32)24-33(10-1-2-11-33)27-31(44)45-23-8-7-18-40-29(42)25-34(26-30(40)43)12-3-4-13-34/h9,15-16H,1-8,10-14,17-27H2,(H,35,41)
InChIKeyPZLBQQSARKPZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buspirone EP Impurity J: A Critical Reference Standard for Pharmaceutical Analysis and Impurity Profiling


Buspirone EP Impurity J is a designated European Pharmacopoeia reference impurity of the anxiolytic drug Buspirone. Chemically identified as 4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate [1], this compound is also known as the Buspirone Open Ring Spirodimer Impurity per USP nomenclature [2]. It serves as an essential analytical tool for method development, validation, and quality control in pharmaceutical manufacturing .

Why Generic Buspirone Impurity Standards Cannot Replace EP Impurity J for Rigorous Pharmaceutical Analysis


Generic impurity standards may lack the precise structural and analytical characterization required for regulatory compliance. Buspirone EP Impurity J is a unique open-ring spirodimer formed via a specific degradation or side-reaction pathway during synthesis [1]. Its distinct molecular architecture (C34H52N6O5, MW 624.81) and chromatographic behavior necessitate a dedicated reference material. Using an ill-defined or structurally dissimilar alternative would compromise the accuracy of impurity quantification, potentially leading to failed ANDA submissions or batch rejection . The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) explicitly recognize this compound as a specific impurity to be controlled, underscoring the need for an authentic reference standard [1].

Quantitative Evidence Differentiating Buspirone EP Impurity J from Close Analogs and In-Class Alternatives


Molecular Weight Differentiation from Parent Drug Buspirone

Buspirone EP Impurity J possesses a molecular weight of 624.81 g/mol [1], which is significantly higher than that of the parent drug Buspirone (MW 385.5 g/mol) [2]. This substantial mass difference facilitates unambiguous identification and quantification via LC-MS, preventing misclassification with other low-molecular-weight impurities or the active pharmaceutical ingredient itself.

Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

Purity Specification Exceeding Generic Industry Standards

Commercially available Buspirone EP Impurity J reference standards are supplied with a certified purity of >95% by HPLC [1], a specification that meets or exceeds the typical requirements for impurity standards used in pharmaceutical method validation. This high purity level contrasts with non-certified generic impurities that may contain unknown contaminants, thereby ensuring accurate quantitative calibration and reliable impurity profiling.

Analytical Method Validation Reference Standard Qualification Quality Control

Regulatory Recognition and Traceability to EP and USP Monographs

Buspirone EP Impurity J is explicitly listed in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Buspirone, with the USP designation 'Buspirone Open Ring Spirodimer Impurity' [1]. Reference materials supplied with traceability documentation to EP or USP primary standards provide a direct link to regulatory requirements, a feature not guaranteed by non-pharmacopoeial generic impurity standards.

Regulatory Compliance ANDA Submission Pharmacopoeial Standards

Availability of Oxalate Salt Form for Enhanced Stability

In addition to the free base, Buspirone EP Impurity J is also commercially available as an oxalate salt (CAS 2726492-73-3) with a molecular weight of 714.85 g/mol . This salt form offers improved physicochemical stability compared to the free base (MW 624.81), which may be prone to degradation. The oxalate salt is particularly valuable for long-term storage and for use in analytical methods where the free base may be unstable under certain conditions.

Reference Standard Stability Formulation Compatibility Analytical Method Development

ISO 17034 Accredited Production for Metrological Traceability

Certain suppliers produce Buspirone EP Impurity J under ISO 17034 accreditation, the international standard for reference material producers [1]. This accreditation ensures rigorous quality control including homogeneity and stability testing, and provides a documented chain of metrological traceability. In contrast, many generic impurity standards are produced without formal accreditation, leading to potential uncertainty in assigned purity values and long-term stability.

Reference Material Quality ISO Accreditation Analytical Confidence

Optimal Industrial and Research Scenarios for Deploying Buspirone EP Impurity J


ANDA Regulatory Submission: Demonstrating Control of a Critical Process Impurity

When filing an Abbreviated New Drug Application (ANDA) for generic Buspirone, demonstrating adequate control of the open-ring spirodimer impurity (EP Impurity J) is essential. Using an authentic, EP/USP-traceable reference standard with certified purity (>95%) [1] allows for accurate quantification and ensures the impurity profile meets pharmacopoeial limits. The distinct molecular weight (624.81 g/mol) [2] facilitates selective detection, while ISO 17034 accreditation provides robust documentation for regulatory reviewers.

LC-MS/MS Method Development for High-Throughput Impurity Screening

The large molecular weight difference between Buspirone EP Impurity J (624.81 g/mol) and the parent drug (385.5 g/mol) [1] enables the development of highly specific LC-MS/MS methods. The compound can serve as a unique mass marker to confirm method selectivity and to establish relative retention time and response factors. The availability of both free base and oxalate salt forms [2] allows for method optimization based on chromatographic behavior and ionization efficiency.

Stability-Indicating Method Validation Under ICH Guidelines

Forced degradation studies under ICH Q1A(R2) require the identification and quantification of all significant degradation products. Buspirone EP Impurity J, as a known degradation product arising from specific stress conditions [1], is a critical component of a stability-indicating method. Utilizing a high-purity, fully characterized standard [2] ensures that method validation parameters (specificity, linearity, accuracy) are met, and that the method can reliably distinguish this impurity from the parent compound and other related substances.

Quality Control Batch Release Testing in Commercial Manufacturing

Routine batch release of Buspirone drug substance and drug product requires adherence to EP/USP specifications for impurity J content. A reference standard with documented traceability to pharmacopoeial standards [1] is non-negotiable. The standard's >95% purity [2] and availability in stable salt forms support consistent, long-term QC operations, minimizing the risk of batch rejection due to inaccurate impurity quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buspirone EP Impurity J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.